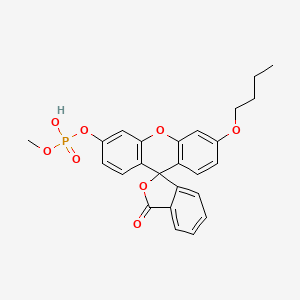

O-Methyl-O-(N-Butylfluorescein)phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23O8P/c1-3-4-13-30-16-9-11-20-22(14-16)31-23-15-17(33-34(27,28)29-2)10-12-21(23)25(20)19-8-6-5-7-18(19)24(26)32-25/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWJRRTUWNPCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)OC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662097 | |

| Record name | 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-94-2 | |

| Record name | Phosphoric acid, mono(6′-butoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl) monomethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887406-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-Methyl-O-(N-Butylfluorescein)phosphate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate believed to be primarily utilized in the detection of phosphatase activity. This guide provides a summary of its known chemical properties and offers representative experimental protocols and potential applications based on analogous fluorescein-based phosphate (B84403) probes. Due to the limited availability of specific data for this compound, methodologies for similar and well-documented fluorescein (B123965) derivatives are presented to serve as a practical foundation for researchers.

Chemical and Physical Properties

Quantitative data for this compound is not extensively published. The following table summarizes available information from chemical suppliers.[1][2][3][4][5]

| Property | Value | Source |

| CAS Number | 887406-94-2 | [1][2][4] |

| Molecular Formula | C25H23O8P | [1][2][3] |

| Molecular Weight | 482.42 g/mol | [1][2][3] |

| Appearance | Pale Yellow to Light Yellow Solid | [3] |

| Melting Point | >97°C (decomposes) | [3] |

| Boiling Point | No Data Available | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

Representative Experimental Protocols

Representative Synthesis of an O-Alkyl-O-Aryl Phosphate Ester

This protocol is a general representation for the synthesis of a mixed phosphate triester, which is structurally related to this compound. The synthesis of alkyl and aryl phosphate esters can be achieved through a continuous process involving the reaction of phosphorus compounds with alcohols or phenols in heated zones.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous alcohol (e.g., methanol)

-

Aryl alcohol (e.g., N-Butylfluorescein)

-

Anhydrous pyridine (B92270) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Phosphodichloridate Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl alcohol in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Esterification: Cool the reaction mixture back to 0°C. In a separate flask, dissolve the anhydrous alcohol and pyridine in anhydrous DCM. Add this solution dropwise to the phosphodichloridate solution.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired O-alkyl-O-aryl phosphate ester.

Enzymatic Assay of Phosphatase Activity using a Fluorogenic Substrate

This protocol describes a general method for measuring phosphatase activity using a fluorogenic substrate like fluorescein diphosphate (B83284) (FDP), which is analogous to how this compound would likely be used. The principle involves the enzymatic cleavage of the phosphate group, leading to the release of a fluorescent product.[6][7][8]

Materials:

-

Fluorogenic phosphate substrate (e.g., Fluorescein diphosphate, tetraammonium salt)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Phosphatase enzyme (e.g., Alkaline Phosphatase)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.

-

Prepare serial dilutions of the phosphatase enzyme in the assay buffer.

-

-

Assay Protocol:

-

Pipette 50 µL of the assay buffer into each well of the 96-well plate.

-

Add 50 µL of the enzyme dilutions to their respective wells. Include a no-enzyme control.

-

Initiate the reaction by adding 100 µL of the substrate working solution to each well.

-

-

Measurement:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (for fluorescein, typically around 485 nm excitation and 528 nm emission) at various time points or after a fixed incubation period.[7]

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from all other readings.

-

Plot the fluorescence intensity against the enzyme concentration to determine the enzyme's activity.

-

HPLC Analysis of Fluorescein Derivatives

This protocol provides a general method for the analysis of fluorescein and its derivatives using High-Performance Liquid Chromatography (HPLC), which can be adapted for the purity assessment of this compound.

Instrumentation:

-

HPLC system with a UV-Vis or fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often used.

Procedure:

-

Sample Preparation: Dissolve a small amount of the fluorescein derivative in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample.

-

Run a linear gradient to elute the compounds. For example, a gradient of 10% to 90% acetonitrile over 20 minutes.

-

-

Detection: Monitor the elution profile at the maximum absorbance wavelength of the fluorescein derivative (typically around 490 nm) or using fluorescence detection with appropriate excitation and emission wavelengths.

-

Analysis: The purity of the sample can be determined by integrating the peak areas in the chromatogram.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways involving this compound are not documented, its structural similarity to other fluorogenic phosphate probes suggests its use in monitoring the activity of various phosphatases. Phosphatases are crucial enzymes in cellular signaling, catalyzing the dephosphorylation of substrates such as proteins and small molecules.

Enzyme-Mediated Signal Generation

The fundamental principle behind the use of this compound as a probe is the enzyme-catalyzed hydrolysis of the phosphate ester bond, which results in a significant increase in fluorescence. This "turn-on" fluorescence response allows for the sensitive detection of enzyme activity.

Caption: Enzyme-mediated hydrolysis of the substrate.

Experimental Workflow for High-Throughput Screening

Fluorogenic probes are well-suited for high-throughput screening (HTS) of enzyme inhibitors. The following diagram illustrates a typical workflow for an HTS campaign using a probe like this compound.

Caption: HTS workflow for enzyme inhibitor screening.

References

- 1. NB-64-89442-10mg | this compound [887406 [clinisciences.com]

- 2. scbt.com [scbt.com]

- 3. biomall.in [biomall.in]

- 4. This compound | 887406-94-2 [chemicalbook.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. 3,6-Fluorescein Diphosphate: A Sensitive Fluorogenic and Chromogenic Substrate for Protein Tyrosine Phosphatases* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurogentec.com [eurogentec.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluorescence Mechanism of O-Methyl-O-(N-Butylfluorescein)phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of O-Methyl-O-(N-Butylfluorescein)phosphate, a fluorogenic substrate increasingly utilized in high-throughput screening and enzyme activity assays. The document details the underlying principles of its fluorescence activation, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of the associated biochemical processes.

Core Fluorescence Mechanism

The fluorescence of this compound is contingent upon an enzyme-mediated hydrolysis reaction. In its native state, the molecule is a phosphate (B84403) ester of a fluorescein (B123965) derivative. The presence of the phosphate group at one of the hydroxyl positions of the fluorescein core quenches its intrinsic fluorescence. This quenching effect is primarily due to the disruption of the resonant xanthene system, which is essential for the high quantum yield of fluorescein.

The activation of fluorescence occurs upon the enzymatic cleavage of the phosphate group by a phosphatase enzyme. This hydrolysis reaction yields the highly fluorescent molecule, O-Methyl-O-(N-Butylfluorescein), and an inorganic phosphate ion. The removal of the phosphate group restores the electronic structure of the fluorescein core, leading to a significant increase in fluorescence intensity upon excitation with light of the appropriate wavelength. This "turn-on" fluorescence response is directly proportional to the amount of hydrolyzed substrate, and thus, to the activity of the phosphatase enzyme.

Caption: Enzymatic activation of the fluorogenic substrate.

Quantitative Photophysical Data

Table 1: Photophysical Properties of the Hydrolyzed Product (O-Methyl-O-(N-Butylfluorescein))

| Parameter | Value (Approximated) | Notes |

| Excitation Maximum (λex) | ~488 nm | Data based on the closely related 3-O-methylfluorescein. |

| Emission Maximum (λem) | ~515 nm | Data based on the closely related 3-O-methylfluorescein. |

| Molar Extinction Coefficient (ε) | Not available | |

| Fluorescence Quantum Yield (Φ) | Not available | |

| Appearance (Phosphorylated) | Colorless to pale yellow solid | |

| Appearance (Hydrolyzed) | Yellow-green solution |

Experimental Protocols

The following is a detailed methodology for a typical phosphatase activity assay using this compound. This protocol is adaptable for various phosphatase enzymes and can be performed in a 96-well plate format for high-throughput screening.

Materials and Reagents

-

This compound (Substrate)

-

Purified phosphatase enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Stop Solution (e.g., 0.5 M NaOH)

-

96-well black, flat-bottom microplate

-

Microplate reader with fluorescence detection capabilities

Preparation of Reagents

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light.

-

Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration (e.g., 100 µM) in the Assay Buffer.

-

Enzyme Dilutions: Prepare serial dilutions of the phosphatase enzyme in cold Assay Buffer to determine the optimal enzyme concentration.

Assay Procedure

-

Enzyme Incubation: Add 50 µL of the diluted enzyme solutions to the wells of the 96-well plate. Include a negative control with 50 µL of Assay Buffer without the enzyme.

-

Initiation of Reaction: To start the reaction, add 50 µL of the working substrate solution to each well. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Termination of Reaction (Optional): If performing an endpoint assay, stop the reaction by adding 50 µL of Stop Solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader. Use an excitation wavelength of approximately 488 nm and an emission wavelength of approximately 515 nm.

Caption: A typical workflow for a phosphatase assay.

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process starting from fluorescein.

-

Protection of one hydroxyl group: The first step is the selective protection of one of the two hydroxyl groups of the fluorescein core, for example, through methylation using a reagent like dimethyl sulfate (B86663) in the presence of a base. This would yield O-methylfluorescein.

-

N-Butylation: The amine group of the fluorescein derivative is then butylated.

-

Phosphorylation: The remaining free hydroxyl group is then phosphorylated. This can be achieved using a phosphorylating agent such as diethyl chlorophosphate in the presence of a non-nucleophilic base like triethylamine.

-

Deprotection: Finally, the protecting groups on the phosphate are removed, typically by hydrolysis under acidic or basic conditions, to yield the final product.

Caption: A plausible synthetic route to the target compound.

Applications in Drug Discovery

The "turn-on" fluorescence mechanism of this compound makes it a valuable tool in drug discovery for the identification of phosphatase inhibitors. In a typical high-throughput screening campaign, a library of small molecules is screened for their ability to inhibit the phosphatase-catalyzed hydrolysis of the substrate. A decrease in the fluorescence signal compared to a control reaction without an inhibitor indicates potential inhibitory activity. The sensitivity and low background of this fluorogenic assay allow for the identification of potent and selective inhibitors of phosphatases, which are important therapeutic targets in various diseases, including cancer, diabetes, and autoimmune disorders.

Technical Guide: O-Methyl-O-(N-Butylfluorescein)phosphate in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate primarily utilized for the sensitive detection of phosphatase activity. Its application is central to various enzymatic assays, particularly in the fields of biochemistry, cell biology, and drug discovery. The core principle of its use lies in the enzymatic hydrolysis of the phosphate (B84403) group, which liberates the highly fluorescent molecule, O-Methyl-O-(N-Butylfluorescein). The resulting fluorescence intensity is directly proportional to the enzymatic activity, allowing for quantitative analysis. This guide provides an in-depth overview of its application in key enzymatic assays, including detailed methodologies and data presentation.

The compound is often referred to in scientific literature as 3-O-Methylfluorescein phosphate (3-OMFP), and for the purposes of this guide, the terms will be used interchangeably to reflect the available research.

Core Application: Fluorogenic Substrate for Phosphatases

This compound serves as a substrate for a variety of phosphatases. Upon enzymatic cleavage of the phosphate ester bond, the non-fluorescent substrate is converted into a fluorescent product. This reaction forms the basis of continuous, real-time assays for measuring the activity of enzymes such as:

-

Alkaline Phosphatase (ALP): A ubiquitous enzyme used as a reporter in various molecular biology techniques and as a biomarker in clinical diagnostics.

-

Plasma Membrane Ca2+-ATPase (PMCA): A crucial transporter protein responsible for maintaining low intracellular calcium concentrations.

-

(Na+ + K+)-ATPase: An ion pump essential for maintaining the electrochemical gradients across the plasma membrane of animal cells.

The high sensitivity of fluorescence detection makes this substrate particularly valuable for assays with low enzyme concentrations or for high-throughput screening of potential enzyme inhibitors or activators.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in studies utilizing this compound or its close analog, 3-O-Methylfluorescein phosphate.

Table 1: Kinetic Parameters for (Na+ + K+)-ATPase Catalyzed Hydrolysis of 3-O-Methylfluorescein Phosphate (3-OMFP)

| Parameter | Value | Conditions | Reference |

| K_m | 2 orders of magnitude less than p-nitrophenyl phosphate (NPP) | Not specified | [1] |

| V_max | 2 times greater than p-nitrophenyl phosphate (NPP) | Not specified | [1] |

Table 2: Modulators of Plasma Membrane Ca2+-ATPase Activity with 3-O-Methylfluorescein Phosphate as Substrate

| Modulator | Effect | Concentration | Reference |

| Phosphatidylserine | Activation | Not specified | [2] |

| Controlled Proteolysis | Activation | Not specified | [2] |

| Calmodulin | No effect in the absence of Ca2+ | Not specified | [2] |

| Calmodulin | Activation in the presence of Ca2+ | Not specified | [2] |

| p-Nitrophenyl phosphate | Competitive Inhibition | Not specified | [2] |

| ATP | Complex Inhibition (high and low affinity sites) | Not specified | [2] |

| Ca2+ | Bell-shaped activation curve (in the presence of calmodulin) | Maximum at 50 µM | [2] |

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay

This protocol is a generalized procedure based on common practices for fluorometric alkaline phosphatase assays.

4.1.1. Reagents and Materials

-

This compound (or 3-O-Methylfluorescein phosphate)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2[3]

-

Alkaline Phosphatase (enzyme source)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively[]

4.1.2. Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM)[]. Store the stock solution at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. For routine assays, a final concentration of 10 µM is often used, while for kinetic studies, a range of 0.1–50 µM may be appropriate[].

-

Enzyme Preparation: Prepare dilutions of the alkaline phosphatase enzyme in the assay buffer.

-

Assay Reaction: a. Pipette the enzyme solution into the wells of the 96-well microplate. b. Include appropriate controls, such as a no-enzyme control (buffer only) and a positive control with a known amount of active enzyme. c. Initiate the reaction by adding the working substrate solution to each well.

-

Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence over time at the specified wavelengths. The rate of fluorescence increase is proportional to the ALP activity.

Plasma Membrane Ca2+-ATPase (PMCA) Activity Assay

This protocol is based on the described use of 3-O-Methylfluorescein phosphate for measuring PMCA activity[2].

4.2.1. Reagents and Materials

-

3-O-Methylfluorescein phosphate

-

DMSO

-

Assay Buffer: Specific composition may vary, but should be optimized for PMCA activity (e.g., containing appropriate ions and pH).

-

Purified erythrocyte Ca2+-ATPase or other source of PMCA

-

Modulators (as required): Calmodulin, CaCl2, EGTA, inhibitors (e.g., p-nitrophenyl phosphate)

-

96-well black microplate

-

Fluorescence microplate reader

4.2.2. Procedure

-

Substrate Preparation: Prepare a stock solution of 3-O-Methylfluorescein phosphate in DMSO and a working solution in the assay buffer as described for the ALP assay.

-

Enzyme and Modulator Preparation: Prepare the purified PMCA enzyme in the assay buffer. Prepare stock solutions of modulators (e.g., calmodulin, CaCl2) to be tested.

-

Assay Reaction: a. To the wells of the microplate, add the PMCA enzyme. b. Add any modulators to be tested (e.g., calmodulin, varying concentrations of Ca2+). To study Ca2+ dependence, use a Ca2+/EGTA buffer system to control the free Ca2+ concentration. c. Include necessary controls (e.g., no enzyme, no modulator). d. Start the reaction by adding the working substrate solution.

-

Fluorescence Measurement: Monitor the fluorescence increase over time as described for the ALP assay. The rate of hydrolysis can be used to determine the effects of different modulators on PMCA activity.

Visualizations

Enzymatic Reaction and Detection Principle

Caption: Enzymatic hydrolysis of the fluorogenic substrate.

General Experimental Workflow for Enzyme Activity Assay

References

- 1. Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-O-methylfluorescein phosphate as a fluorescent substrate for plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

O-Methyl-O-(N-Butylfluorescein)phosphate: A Technical Guide for Researchers

CAS Number: 887406-94-2

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate designed for the sensitive detection of phosphodiesterase and phosphatase activity. This technical guide provides an in-depth overview of its chemical properties, a plausible synthesis route, detailed experimental protocols for its use in enzymatic assays, and expected performance data. This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, high-throughput screening, and molecular probe development. The core principle of this reagent lies in its ability to be enzymatically converted from a non-fluorescent or weakly fluorescent state to a highly fluorescent product, enabling the quantification of enzyme activity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 887406-94-2 | [1] |

| Molecular Formula | C₂₅H₂₃O₈P | [1] |

| Molecular Weight | 482.42 g/mol | [1] |

| Appearance | Solid (presumed) | |

| Purity | >98% (typical) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. | |

| Storage | Store at -20°C for long-term stability. |

Proposed Synthesis

Step 1: N-Butylation of Fluorescein (B123965)

Fluorescein is first reacted with a suitable N-butylating agent, such as 1-bromobutane, in the presence of a base to yield N-Butylfluorescein.

Step 2: Phosphorylation of N-Butylfluorescein

The resulting N-Butylfluorescein is then phosphorylated. A common method for such a reaction involves the use of a phosphorylating agent like phosphorus oxychloride (POCl₃) in an appropriate solvent, followed by the addition of methanol (B129727) to introduce the methyl group.

Step 3: Purification

The final product, this compound, would be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to ensure high purity.

Principle of Detection

The utility of this compound as a fluorogenic substrate is based on the enzymatic hydrolysis of the phosphate (B84403) ester bond. In its esterified form, the phosphate group quenches the fluorescence of the fluorescein moiety. Upon enzymatic cleavage by a phosphodiesterase or a similar enzyme, the highly fluorescent N-Butylfluorescein is released, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence signal is directly proportional to the amount of product formed and thus to the enzyme's activity.

Caption: Enzymatic hydrolysis of the substrate.

Experimental Protocols

The following is a generalized protocol for the use of this compound in a continuous fluorometric assay to determine phosphodiesterase activity. This protocol should be optimized for the specific enzyme and experimental conditions.

Reagent Preparation

-

Enzyme Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂). The buffer composition should be optimized for maximal enzyme activity.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the phosphodiesterase enzyme in the enzyme buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Positive Control: A solution of N-Butylfluorescein in the enzyme buffer can be used as a positive control to calibrate the fluorescence signal.

Enzymatic Assay Procedure

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

-

Prepare Working Solutions:

-

Dilute the substrate stock solution in the enzyme buffer to the desired final concentration (e.g., 10 µM).

-

Dilute the enzyme solution to the desired final concentration in the enzyme buffer.

-

-

Assay Plate Setup:

-

Add 50 µL of the substrate working solution to each well of a black, flat-bottom 96-well plate.

-

To initiate the reaction, add 50 µL of the enzyme working solution to each well.

-

For the negative control (blank), add 50 µL of the enzyme buffer without the enzyme.

-

For the positive control, add a known concentration of N-Butylfluorescein.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

-

The excitation and emission wavelengths should be set based on the spectral properties of N-Butylfluorescein (see Table 2).

-

Data Analysis

-

Subtract Background: Subtract the fluorescence intensity of the negative control (blank) from the values obtained for the enzyme-containing wells at each time point.

-

Determine Reaction Rate: Plot the background-subtracted fluorescence intensity against time. The initial linear portion of this curve represents the initial reaction velocity (V₀). The slope of this linear portion corresponds to the rate of the enzymatic reaction.

-

Enzyme Activity Calculation: The enzyme activity can be calculated by converting the rate of fluorescence increase (in RFU/min) to the rate of product formation (in moles/min) using a standard curve generated with known concentrations of N-Butylfluorescein.

Caption: General workflow for the enzymatic assay.

Expected Performance and Spectral Data

Upon enzymatic cleavage, the fluorescent product, N-Butylfluorescein, is released. The expected spectral properties of this fluorophore are crucial for setting up the fluorescence detection instrument correctly. The values provided below are based on typical data for fluorescein and its derivatives.

| Parameter | Expected Value |

| Excitation Wavelength (λex) | ~490 nm |

| Emission Wavelength (λem) | ~515 nm |

| Extinction Coefficient (ε) | > 70,000 M⁻¹cm⁻¹ at λex |

| Quantum Yield (Φ) | > 0.8 in aqueous buffer |

| Fluorescence Lifetime (τ) | ~4 ns |

Note: The exact spectral properties may vary depending on the buffer conditions (pH, ionic strength) and temperature. It is recommended to determine the optimal excitation and emission wavelengths experimentally under the specific assay conditions.

Applications in Research and Drug Discovery

This compound is a valuable tool for a variety of applications in both basic research and drug discovery:

-

Enzyme Characterization: It can be used to determine the kinetic parameters (Km, Vmax, kcat) of phosphodiesterases and phosphatases.

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it highly suitable for HTS of compound libraries to identify enzyme inhibitors or activators.

-

Cell-Based Assays: With appropriate modifications to enhance cell permeability, derivatives of this probe could potentially be used to monitor enzyme activity in living cells.

-

Diagnostic Development: The detection of specific enzyme activities in biological samples can be indicative of certain disease states, suggesting potential diagnostic applications.

Conclusion

This compound represents a potentially powerful tool for the sensitive and continuous measurement of phosphodiesterase and phosphatase activity. Its fluorogenic properties allow for a simple, "mix-and-read" assay format that is amenable to high-throughput applications. While specific literature on this compound is sparse, its chemical structure strongly suggests a mechanism of action that is well-established for similar fluorogenic enzyme substrates. The protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their specific experimental systems. As with any chemical probe, careful optimization and validation are essential to ensure reliable and meaningful results.

References

An In-depth Technical Guide to the Molecular Weight of O-Methyl-O-(N-Butylfluorescein)phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of O-Methyl-O-(N-Butylfluorescein)phosphate, a fluorescent dye. The document outlines the molecular formula and presents a comprehensive breakdown of its molecular weight calculation based on the atomic masses of its constituent elements.

Chemical Identity and Molecular Formula

This compound is a fluorogenic substrate with the chemical formula C₂₅H₂₃O₈P.[1][2][3][4] Its molecular structure consists of carbon, hydrogen, oxygen, and phosphorus atoms. The precise arrangement of these atoms determines its chemical properties and, consequently, its molecular weight.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The calculation for this compound is detailed below, utilizing the standard atomic weights of each element.

Quantitative Data Summary

The following table provides a comprehensive summary of the elemental composition and the calculation of the molecular weight for this compound.

| Element | Symbol | Quantity | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 25 | 12.011[5][6] | 300.275 |

| Hydrogen | H | 23 | 1.008[6][7] | 23.184 |

| Oxygen | O | 8 | 15.999[6][8][9] | 127.992 |

| Phosphorus | P | 1 | 30.974[10][11][12] | 30.974 |

| Total | 482.425 |

The calculated molecular weight is approximately 482.425 amu, which is consistent with the widely accepted value of 482.42 g/mol .[1][2][3][4][13]

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a compound like this compound is typically determined experimentally using techniques such as mass spectrometry.

Methodology for Mass Spectrometry:

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, from which the molecular weight can be accurately determined.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound, leading to its molecular formula.

References

- 1. NB-64-89442-10mg | this compound [887406 [clinisciences.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 887406-94-2 [chemicalbook.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. byjus.com [byjus.com]

- 6. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 11. byjus.com [byjus.com]

- 12. Phosphorus - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. biomall.in [biomall.in]

An In-depth Technical Guide on the Solubility and Stability of O-Methyl-O-(N-Butylfluorescein)phosphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of O-Methyl-O-(N-Butylfluorescein)phosphate is limited. This guide provides general information based on the known properties of fluorescein (B123965) derivatives and offers detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Introduction

This compound is a fluorogenic substrate used in various biochemical assays. As with any fluorescent probe, its solubility and stability are critical parameters that can significantly impact the reliability and reproducibility of experimental results. This document provides a comprehensive overview of the expected solubility and stability characteristics of this compound and details protocols for their empirical determination.

Core Concepts: Solubility and Stability of Fluorescein Derivatives

Fluorescein and its derivatives are known for their strong fluorescence, but their physicochemical properties can be influenced by several factors.

2.1 Solubility: The solubility of fluorescein-based compounds is highly dependent on the solvent and the pH of the solution. The parent fluorescein molecule is sparingly soluble in water but dissolves in alkaline solutions and many organic solvents. The introduction of lipophilic groups, such as the N-butyl and O-methyl groups in this compound, is expected to increase its solubility in organic solvents like DMSO and methanol, a fact that is corroborated by supplier information. However, its aqueous solubility is likely to be low.

2.2 Stability: The stability of fluorescein derivatives can be affected by:

-

pH: The fluorescence of fluorescein is pH-dependent, with optimal emission in slightly basic conditions. The ester and phosphate (B84403) moieties in this compound can be susceptible to hydrolysis, particularly at acidic or strongly basic pH.

-

Temperature: Elevated temperatures can accelerate the degradation of the molecule.

-

Light: Like most fluorophores, this compound is susceptible to photobleaching upon prolonged exposure to light.

-

Enzymatic Degradation: As a fluorogenic substrate, the phosphate ester bond is designed to be cleaved by specific enzymes, such as phosphatases. This enzymatic hydrolysis is the basis of its function in many assays.

Quantitative Data Summary

Due to the lack of specific publicly available data for this compound, this section is intended to be populated by the end-user upon conducting the experiments outlined in this guide.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Observations |

| (User to complete) | ||||

| DMSO | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetonitrile | ||||

| Water | ||||

| PBS (pH 7.4) |

Table 2: Stability of this compound under Various Conditions

| Condition | Parameter | Value | Half-life (t½) | Degradation Products (if known) |

| (User to complete) | ||||

| pH Stability | pH 4.0 | |||

| pH 7.4 | ||||

| pH 9.0 | ||||

| Temperature Stability | 4°C | |||

| (in PBS, pH 7.4) | 25°C (Room Temp) | |||

| 37°C | ||||

| Photostability | Ambient Light | |||

| (in PBS, pH 7.4) | Intense Light Source | |||

| Enzymatic Stability | Alkaline Phosphatase | |||

| (in appropriate buffer) |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

4.1 Protocol for Determining Solubility

This protocol describes a method for determining the solubility of the compound in various solvents.

-

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Water, PBS pH 7.4)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or fluorometer

-

Calibrated pipettes

-

Glass vials

-

-

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO).

-

Serial Dilutions: Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Calibration Curve: Measure the absorbance or fluorescence of the standard solutions to generate a calibration curve.

-

Saturated Solution Preparation: To a known volume of the test solvent at a specific temperature, add a small, accurately weighed amount of the compound.

-

Equilibration: Vortex the mixture vigorously and then allow it to equilibrate for a set period (e.g., 24 hours) at a constant temperature, protected from light.

-

Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet any undissolved solid.

-

Analysis: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Measure the absorbance or fluorescence of the diluted supernatant.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the supernatant, which represents its solubility in that solvent at that temperature.

-

4.2 Protocol for Assessing Stability

This protocol outlines a method to assess the stability of this compound under different conditions.

-

Materials:

-

This compound

-

Buffers of different pH (e.g., pH 4.0, 7.4, 9.0)

-

Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)

-

Light source for photostability testing

-

Relevant enzymes (e.g., alkaline phosphatase) and their assay buffers

-

HPLC system with a suitable column and detector (UV-Vis or fluorescence)

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different test buffers or solvents.

-

Incubation:

-

pH Stability: Incubate the solutions at different pH values at a constant temperature.

-

Temperature Stability: Incubate the solutions at a constant pH (e.g., 7.4) at different temperatures.

-

Photostability: Expose solutions to a controlled light source, with a dark control stored under the same conditions.

-

Enzymatic Stability: Incubate the solution with the enzyme of interest in its optimal buffer.

-

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Analysis:

-

HPLC Method: The primary method for assessing stability is to use a stability-indicating HPLC method. This can separate the parent compound from its degradation products. The peak area of the parent compound is monitored over time.

-

Spectroscopic Method: If significant spectral changes are expected upon degradation (e.g., hydrolysis of the phosphate group leading to fluorescein), the change in absorbance or fluorescence can be monitored over time.

-

-

Data Analysis: Plot the concentration or peak area of the parent compound against time. From this data, the degradation rate and the half-life (t½) of the compound under each condition can be calculated.

-

Visualizations

5.1 Experimental Workflow for Solubility Determination

5.2 Experimental Workflow for Stability Assessment

The Core Principles of Fluorogenic Phosphate Substrates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of fluorogenic phosphate (B84403) substrates, their application in research and drug development, and detailed protocols for their use. These substrates are indispensable tools for the sensitive and continuous monitoring of phosphatase activity, offering significant advantages over traditional colorimetric assays.

The Fundamental Principle: From Non-Fluorescent to Fluorescent

Fluorogenic phosphate substrates are molecules that are inherently non-fluorescent or exhibit very low fluorescence. The core structure consists of a fluorophore molecule whose fluorescent properties are quenched by a phosphate group. When a phosphatase enzyme is present, it catalyzes the hydrolysis of the phosphate ester bond. This enzymatic cleavage releases the phosphate group, liberating the fluorophore and restoring its native fluorescence. The resulting increase in fluorescence intensity is directly proportional to the phosphatase activity, allowing for real-time kinetic measurements.[1][2]

The general mechanism can be visualized as a simple "on-switch" activated by the target enzyme. This principle allows for highly sensitive detection of phosphatase activity, crucial for applications such as high-throughput screening (HTS) of enzyme inhibitors, diagnostics, and studying cellular signaling pathways.[1][3]

A Diverse Toolkit: Types of Fluorogenic Phosphate Substrates

A variety of fluorophores have been utilized to develop a broad range of fluorogenic phosphate substrates, each with unique spectral properties and applications.

-

Coumarin-Based Substrates: Derivatives of 7-hydroxycoumarin are among the most widely used.

-

4-Methylumbelliferyl Phosphate (MUP): A classic substrate that, upon hydrolysis, releases 4-methylumbelliferone, which exhibits blue fluorescence. Its fluorescence is pH-dependent, with optimal signal at alkaline pH.[1]

-

6,8-Difluoro-4-methylumbelliferyl Phosphate (DiFMUP): This fluorinated analog of MUP offers several advantages, including a lower pKa, which allows for assays to be conducted over a broader pH range. The electron-withdrawing fluorine atoms also facilitate enzymatic cleavage, leading to accelerated kinetics and making DiFMUP one of the most sensitive substrates for phosphatases like alkaline phosphatase.[2][4]

-

-

Resorufin-Based Substrates: Phosphorylated resorufin (B1680543) offers red-shifted excitation and emission wavelengths compared to coumarin-based probes. This results in lower background fluorescence from biological samples and reduced phototoxicity, making it suitable for cell-based assays.[2]

-

Rhodamine-Based Substrates: Rhodamine dyes are known for their bright, pH-insensitive fluorescence and excellent photostability. Fluorogenic substrates based on rhodamine, such as those utilizing a "trimethyl lock" mechanism, provide high sensitivity for detecting alkaline phosphatase activity.[5]

-

FRET-Based Substrates: Förster Resonance Energy Transfer (FRET) can also be employed. In this design, a fluorophore and a quencher molecule are linked by a peptide containing a phosphorylated residue. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon dephosphorylation by a phosphatase, a protease can cleave the peptide, separating the fluorophore from the quencher and resulting in a fluorescent signal.

Quantitative Analysis: Key Performance Data

The efficacy of a fluorogenic substrate is determined by its kinetic parameters with a specific enzyme. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters of Common Fluorogenic Phosphate Substrates

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| Rhodamine-based Substrate 1 | E. coli Alkaline Phosphatase | 26 ± 6 | 13 ± 1 | (5.0 ± 1.2) x 10⁵ | 8.0 | [5] |

| Rhodamine-based Substrate 1 | E. coli Alkaline Phosphatase | 5.4 ± 2.5 | 4.7 ± 0.5 | (8.6 ± 4.2) x 10⁵ | 7.0 | [5] |

| p-Nitrophenyl Phosphate (p-NPP) | E. coli Alkaline Phosphatase | 4.6 ± 0.4 | 118 ± 2 | (2.6 ± 0.2) x 10⁷ | 8.0 | [5] |

| p-Nitrophenyl Phosphate (p-NPP) | E. coli Alkaline Phosphatase | 1.0 ± 0.1 | 35 ± 1 | (3.4 ± 0.5) x 10⁷ | 7.0 | [5] |

| TCF-ALP | Alkaline Phosphatase (ALP) | 35.81 ± 2.63 | 3029 ± 157.3 min⁻¹ | - | 9.2 | [6] |

| TCF-ALP | Acid Phosphatase (ACP) | 99.22 ± 13.16 | 1962 ± 223.6 min⁻¹ | - | - | [6] |

Table 2: Spectral Properties of Fluorogenic Phosphate Substrates and Their Products

| Substrate | Product Fluorophore | Excitation (nm) | Emission (nm) | Reference |

| 4-Methylumbelliferyl Phosphate (MUP) | 4-Methylumbelliferone (4-MU) | 360 | 440-470 | [1] |

| 6,8-Difluoromethylumbelliferyl Phosphate (DiFMUP) | 6,8-Difluoro-4-methylumbelliferone | 358-360 | 455-460 | [2] |

| Phosphorylated Resorufin (pRES) | Resorufin | 560 | 585 | [2] |

| Rhodamine-based Substrate 1 | Rhodamine 4 | 496 | 520 | [5] |

| TCF-ALP | TCF-OH | 542 | ~580 | [6] |

Visualizing the Mechanism and Applications

The Core Principle of Fluorogenic Phosphate Substrates

Caption: Enzymatic cleavage of a phosphate group from a non-fluorescent substrate by a phosphatase releases a fluorescent product.

Experimental Workflow for a Typical Fluorogenic Phosphatase Assay

Caption: A streamlined workflow for performing a fluorogenic phosphatase assay, from reagent preparation to data analysis.

Role of Protein Phosphatase 2A (PP2A) in the Intrinsic Apoptosis Pathway

References

- 1. PP2A mediates apoptosis or autophagic cell death in multiple myeloma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Long Wavelength TCF-Based Fluorescent Probe for the Detection of Alkaline Phosphatase in Live Cells [frontiersin.org]

Illuminating the Machinery of Life: A Technical Guide to Fluorescein-Based Enzyme Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymes are the biological catalysts that orchestrate the complex symphony of biochemical reactions essential for life. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention and diagnostic development. To understand and modulate enzyme function, researchers require tools that can sensitively and specifically report on their activity within the complex milieu of biological systems. Fluorescein-based enzyme probes have emerged as a powerful and versatile class of chemical tools for this purpose. Their inherent brightness, photostability, and pH sensitivity, coupled with clever chemical design, allow for the real-time, quantitative assessment of enzyme activity in a variety of formats, from in vitro assays to live cell imaging.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the core principles, design strategies, and applications of fluorescein-based probes for three major classes of enzymes: proteases, phosphatases, and kinases. It is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage these powerful tools in their own investigations. This guide will delve into the mechanisms of action, present key quantitative data for probe performance, and provide detailed experimental protocols for their synthesis and application.

Core Principles of Fluorescein-Based Enzyme Probes

The fundamental principle behind most fluorescein-based enzyme probes is the modulation of the fluorescein (B123965) fluorophore's emission properties by an enzymatic reaction. In their "off" state, the probes are typically non-fluorescent or exhibit quenched fluorescence. Upon interaction with the target enzyme, a specific chemical transformation occurs, leading to a "turn-on" of fluorescence.[4][5] This change in fluorescence intensity can be directly correlated with the rate of the enzymatic reaction.

Several design strategies are employed to achieve this "off-on" switching mechanism:

-

Enzyme-Cleavable Quenching: A quenching moiety is attached to the fluorescein core via a linker that is a substrate for the target enzyme. Enzymatic cleavage of the linker releases the quencher, restoring the fluorescence of fluorescein.[4][6]

-

Intramolecular Charge Transfer (ICT): The electronic properties of the fluorescein molecule are altered by an enzyme-labile protecting group. Removal of this group by the enzyme triggers an ICT event, leading to a significant increase in fluorescence quantum yield.[7]

-

Aggregation-Induced Emission (AIE): Some probes are designed to be soluble and non-fluorescent in their initial state. Enzymatic conversion generates a product that is poorly soluble and aggregates, leading to a dramatic increase in fluorescence.[8][9]

-

Förster Resonance Energy Transfer (FRET): A FRET pair, consisting of a donor fluorophore (often a fluorescein derivative) and an acceptor, is linked by an enzyme-cleavable peptide. In the intact probe, FRET occurs, and the emission of the donor is quenched. Cleavage of the linker separates the FRET pair, resulting in an increase in donor fluorescence.[10][11]

The choice of design strategy depends on the specific enzyme target, the desired application (e.g., in vitro assay vs. live cell imaging), and the required sensitivity and selectivity.

Probes for Protease Activity

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to a vast array of physiological and pathological processes.[4] Fluorescein-based probes for proteases typically incorporate a peptide sequence that is specifically recognized and cleaved by the target protease.

Signaling Pathway and Experimental Workflow

The general mechanism of a "turn-on" fluorescein-based protease probe involves the cleavage of a specific peptide substrate, which liberates the fluorescein fluorophore from a quenching group. This process can be visualized in the following workflow:

Caption: Workflow for a typical protease activity assay using a fluorescein-based probe.

Quantitative Data for Fluorescein-Based Protease Probes

The performance of fluorescein-based protease probes can be characterized by several key parameters, including their fluorescence enhancement upon cleavage, sensitivity (limit of detection), and kinetic constants.

| Probe/Substrate | Target Protease | Fluorescence Enhancement (-fold) | Limit of Detection (LOD) | Kinetic Parameters | Reference |

| FITC-Casein | Trypsin | - | 5 ng | - | [12] |

| FITC25BSA | Pronase | 43 | 10 x 10-3 units (1 ng) | - | [13][14] |

| FITC25BSA | α-Chymotrypsin | 28.8 | 1 x 10-3 units (1 ng) | - | [13][14] |

| FITC25BSA | Proteinase K | 28 | 32 x 10-6 units (1 ng) | - | [13][14] |

| TAMRA-Casein | Trypsin | - | 19 ng/mL | - |

Experimental Protocols

This protocol describes a general method for coupling a peptide substrate to fluorescein isothiocyanate (FITC).

Materials:

-

Peptide with a free N-terminal amine and a C-terminal protecting group

-

Fluorescein isothiocyanate (FITC)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the peptide in DMF.

-

Add TEA to the peptide solution to deprotonate the N-terminal amine.

-

In a separate vial, dissolve FITC in DMF.

-

Add the FITC solution dropwise to the peptide solution while stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours in the dark.

-

Monitor the reaction progress by thin-layer chromatography or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by reverse-phase HPLC.

-

Characterize the purified probe by mass spectrometry and NMR.[1][6][15][16]

Materials:

-

Fluorescein-based protease probe

-

Purified protease

-

Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the fluorescein-based probe in DMSO.

-

Dilute the probe to the desired final concentration in the assay buffer.

-

Prepare a series of dilutions of the protease in the assay buffer.

-

Pipette the probe solution into the wells of the 96-well plate.

-

Initiate the reaction by adding the protease solutions to the wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission for fluorescein) over time.

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Plot the reaction velocity against the enzyme concentration to determine the enzyme's activity.[7][12]

Probes for Phosphatase Activity

Protein phosphatases are enzymes that remove phosphate (B84403) groups from proteins, counteracting the activity of kinases. Their roles in cellular signaling are critical, and their dysfunction is implicated in many diseases.[17][18] Fluorescein-based probes for phosphatases often utilize a phosphate ester of fluorescein, which is non-fluorescent. Enzymatic hydrolysis of the phosphate group releases the highly fluorescent fluorescein.

Signaling Pathway and Experimental Workflow

The dephosphorylation of a fluorescein-based probe by a phosphatase leads to a "turn-on" fluorescence signal, as depicted in the following pathway:

Caption: Activation pathway of a fluorescein-based phosphatase probe.

Quantitative Data for Fluorescein-Based Phosphatase Probes

The efficacy of fluorescein-based phosphatase probes is determined by their kinetic parameters and sensitivity.

| Probe | Target Phosphatase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | LOD | Fluorescence Enhancement (-fold) | Reference |

| Rhodol-based probe (ALP-18) | Alkaline Phosphatase (ALP) | 7.0 | 9.52 | 1.36 x 106 | - | ~33 | [17] |

| Dicyano-based probe (ALP-19) | Alkaline Phosphatase (ALP) | - | - | - | 0.088 U/L | - | [17] |

| Substrate 1 (Rhodamine-based) | E. coli Alkaline Phosphatase | 22 ± 3 | 7.3 ± 0.4 | (3.3 ± 0.5) x 105 | - | - | [19] |

| TCF-ALP | Alkaline Phosphatase (ALP) | 35.81 ± 2.63 | - | - | - | 58 | [20][21] |

| TCF-ALP | Acid Phosphatase (ACP) | 99.22 ± 13.16 | - | - | - | 25 | [20][21] |

| OMFP | EYA2 Phosphatase | - | - | - | - | - | [22] |

Experimental Protocols

Materials:

-

Fluorescein

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

-

Aqueous hydrochloric acid solution

Procedure:

-

Dissolve fluorescein in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add POCl3 dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by slowly adding water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Acidify the aqueous layer with HCl to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization or column chromatography.[23]

Materials:

-

Fluorescein-based phosphatase probe (e.g., FDP)

-

Purified phosphatase

-

Assay buffer (optimized for the specific phosphatase, e.g., Tris-HCl with MgCl2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the phosphatase probe in an appropriate solvent (e.g., water or DMSO).

-

Dilute the probe to the desired final concentration in the assay buffer.

-

Prepare serial dilutions of the phosphatase in the assay buffer.

-

Add the probe solution to the wells of the microplate.

-

Initiate the reaction by adding the phosphatase solutions.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~490 nm, emission ~520 nm).

-

Calculate the rate of the reaction from the linear phase of the fluorescence increase.[22][24]

Probes for Kinase Activity

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. They are key regulators of cellular signaling and are frequently dysregulated in cancer.[25][26][27] Fluorescein-based kinase probes are often designed as peptide substrates that, upon phosphorylation, exhibit a change in fluorescence. This change can be due to alterations in the local environment of the fluorophore or through chelation-enhanced fluorescence.

Signaling Pathway and Experimental Workflow

A common strategy for kinase probes involves a peptide substrate that, when phosphorylated, creates a binding site for a metal ion (e.g., Mg2+) in proximity to the fluorescein derivative, leading to enhanced fluorescence.

Caption: General workflow for a kinase activity assay using a fluorescein-based probe.

Quantitative Data for Fluorescein-Based Kinase Probes

The performance of kinase probes is often evaluated by their binding affinity, inhibitory concentration (for inhibitor screening), and fluorescence turn-on ratio.

| Probe | Target Kinase | Kd (nM) | IC50 (nM) | Fluorescence Turn-On (-fold) | Reference |

| FITC-PEG-Lys(BI2536) | Plk1 | 43 | 65 | - | [28] |

| FITC-PEG-Lys(BI2536) | Plk2 | 240 | 140 | - | [28] |

| FITC-PEG-Lys(BI2536) | Plk3 | 33 | 110 | - | [28] |

| Probe 1 (Fluorogenic) | Btk | - | - | >10 | [29] |

| LumiPK | PKL | 37 ± 5 | - | - | [30] |

Experimental Protocols

Materials:

-

Solid-phase peptide synthesis (SPPS) resin

-

Fmoc-protected amino acids, including one with a side chain suitable for fluorophore conjugation (e.g., Fmoc-Lys(Mtt)-OH)

-

Fluorescein derivative with a reactive group (e.g., FITC)

-

SPPS reagents (coupling agents, deprotection solutions)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

HPLC system for purification

Procedure:

-

Synthesize the peptide substrate on the resin using standard Fmoc-SPPS chemistry.

-

Selectively deprotect the side chain of the lysine (B10760008) residue.

-

Couple the fluorescein derivative to the deprotected lysine side chain on-resin.

-

Cleave the peptide-fluorophore conjugate from the resin and remove all protecting groups using the cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the probe by reverse-phase HPLC.

-

Confirm the identity and purity of the probe by mass spectrometry.[31][32]

Materials:

-

Fluorescein-based kinase probe

-

Purified kinase

-

ATP

-

Kinase reaction buffer (containing MgCl2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the kinase probe in an appropriate solvent.

-

Prepare a reaction mixture containing the kinase, probe, and kinase buffer in the wells of the microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase.

-

Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

The initial rate of fluorescence increase is proportional to the kinase activity.[32][33]

High-Throughput Screening Applications

A major advantage of fluorescein-based enzyme probes is their suitability for high-throughput screening (HTS) of enzyme inhibitors.[10][11][34][35] The "mix-and-read" format of these assays, where all components are added to a well and the signal is read directly without separation steps, is ideal for automated screening of large compound libraries.

HTS Workflow for Enzyme Inhibitor Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Measurement of Protease-Activity with Correction of Probe Delivery and Tissue Absorption Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5' PtdIns(3,4,5)P3 Phosphatase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]

- 4. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 'Turn On/Off' fluorescence probe for the screening of unactivated Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A sensitive fluorescent probe for alkaline phosphatase and an activity assay based on the aggregation-induced emission effect - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. High-throughput screening, next generation sequencing and machine learning: advanced methods in enzyme engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and Application of Activity-Based Probes for Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Long Wavelength TCF-Based Fluorescent Probe for the Detection of Alkaline Phosphatase in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Long Wavelength TCF-Based Fluorescent Probe for the Detection of Alkaline Phosphatase in Live Cells [frontiersin.org]

- 22. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and synthesis of fluorescent activity probes for protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro phosphatase assay [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Shining Light on Protein Kinase Biomarkers with Fluorescent Peptide Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Application of a Fluorescence Recovery-based Polo-like Kinase 1 Binding Assay to Polo-like Kinase 2 and Polo-like Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.rsc.org [pubs.rsc.org]

- 30. Potent Fluorescent Probe for Target‐Engagement Studies of Allosteric Pyruvate Kinase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Fluorescence lifetime imaging probes for cell-based measurements of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. assayquant.com [assayquant.com]

- 34. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06889J [pubs.rsc.org]

In-Depth Technical Guide to O-Methyl-O-(N-Butylfluorescein)phosphate: A Fluorogenic Substrate for Phosphatase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Methyl-O-(N-Butylfluorescein)phosphate, a fluorogenic substrate utilized in the detection of phosphatase activity. This document details its chemical properties, supplier information, and a generalized experimental protocol for its use in enzymatic assays. Furthermore, it explores the broader context of phosphatase assays and their relevance in studying cellular signaling pathways.

Core Concepts and Chemical Properties

This compound is a non-fluorescent molecule that, upon enzymatic cleavage of its phosphate (B84403) group by a phosphatase, yields a highly fluorescent product, O-Methyl-O-(N-Butylfluorescein). This property makes it a valuable tool for monitoring the activity of various phosphatases in biochemical assays.

| Property | Value | Reference |

| CAS Number | 887406-94-2 | [1][2] |

| Molecular Formula | C25H23O8P | [1][2] |

| Molecular Weight | 482.42 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder | |

| Storage | Store at -20°C for long-term stability.[3] |

Supplier Information

A variety of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to request a certificate of analysis from the chosen supplier for lot-specific data.

| Supplier | Website |

| Santa Cruz Biotechnology | scbt.com |

| MedChemExpress | medchemexpress.com |

| ChemicalBook | chemicalbook.com |

| CliniSciences | clinisciences.com |

| Toronto Research Chemicals | trc-canada.com |

| Biomall | biomall.in |

Principle of Detection and Experimental Workflow

The fundamental principle behind the use of this compound is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. The rate of fluorescence increase is directly proportional to the phosphatase activity under appropriate assay conditions.

Caption: A generalized workflow for a phosphatase assay using a fluorogenic substrate.

Generalized Experimental Protocol for a Fluorometric Phosphatase Assay

This protocol provides a general framework for a 96-well plate-based fluorometric phosphatase assay. Optimization of buffer composition, pH, substrate concentration, and enzyme concentration is crucial for specific phosphatases.

Materials:

-

This compound

-

Purified phosphatase enzyme or cell lysate

-

Assay Buffer (e.g., Tris-HCl, HEPES, with appropriate pH and cofactors like MgCl2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration. It is recommended to perform a substrate titration to determine the optimal concentration (ideally at or near the Michaelis constant, Km).

-

Prepare serial dilutions of the phosphatase enzyme in the assay buffer.

-

-

Assay Setup:

-

Pipette the desired volume of assay buffer into each well of the 96-well plate.

-

Add the diluted enzyme solutions to the wells. Include a "no enzyme" control to measure background fluorescence.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all readings.

-

Plot fluorescence intensity versus time for each enzyme concentration.

-

The initial reaction velocity (V₀) can be determined from the linear portion of the curve.

-

Plot V₀ against the enzyme concentration to determine the relationship between enzyme amount and activity.

-

Application in Signaling Pathway Analysis

Phosphatases play a critical role in cellular signaling by counteracting the activity of kinases. The phosphorylation state of proteins is a key regulatory mechanism in a vast number of signaling pathways, including those involved in cell growth, proliferation, differentiation, and apoptosis.

The dephosphorylation of a substrate by a phosphatase can be a crucial step in a signaling cascade. By using a fluorogenic substrate like this compound, researchers can investigate the activity of specific phosphatases that are components of these pathways.

Caption: A simplified diagram of a phosphatase's role in a signaling pathway.

For example, to study the regulation of a specific phosphatase within a signaling pathway, one could:

-

Treat cells with a stimulus known to activate the pathway.

-

Prepare cell lysates at different time points.

-

Measure the phosphatase activity in the lysates using this compound. An increase or decrease in fluorescence would indicate a change in the phosphatase's activity in response to the stimulus.

High-Sensitivity Coupled Luciferase Assay

For detecting very low levels of phosphatase activity, a coupled-enzyme assay using luciferase can be employed. In this system, the phosphate released by the phosphatase is used in a series of enzymatic reactions that ultimately generate light.

Caption: The principle of a coupled luciferase assay for phosphatase detection.[4]

This highly sensitive method allows for the detection of minute amounts of phosphatase activity, making it suitable for high-throughput screening of phosphatase inhibitors or for studying subtle changes in enzyme activity in complex biological samples.[4]

Limitations and Considerations

While this compound is a useful tool, researchers should be aware of the following considerations:

-

Substrate Specificity: This substrate may be cleaved by various types of phosphatases. To study a specific phosphatase, either a purified enzyme or a system with selective inhibitors for other phosphatases should be used.

-

Environmental Sensitivity: The fluorescence of fluorescein (B123965) derivatives can be sensitive to pH and the polarity of the solvent. It is essential to maintain a constant pH and buffer composition throughout the experiment.

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear relationship between fluorescence and product concentration. It is important to work within a linear range of detection.

-

Compound Interference: When screening for inhibitors, it is crucial to test for compound auto-fluorescence or quenching effects.

This technical guide provides a foundation for the use of this compound in phosphatase research. For optimal results, it is imperative to consult the literature for specific applications and to perform thorough optimization of the assay conditions for the particular enzyme and experimental system under investigation.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 887406-94-2 [chemicalbook.com]

- 3. NB-64-89442-10mg | this compound [887406 [clinisciences.com]

- 4. Novel bioluminescent assay of alkaline phosphatase using adenosine-3'-phosphate-5'-phosphosulfate as substrate and the luciferin-luciferase reaction and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application